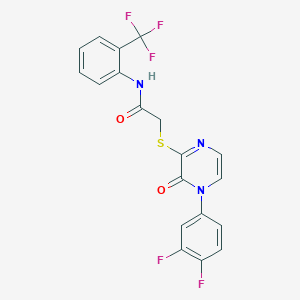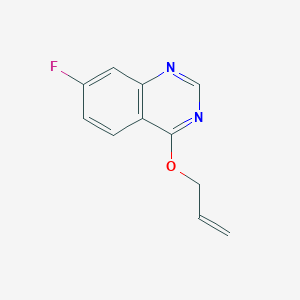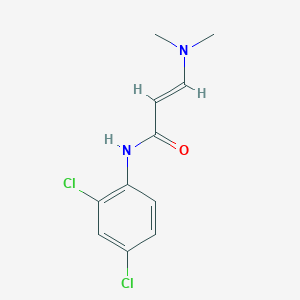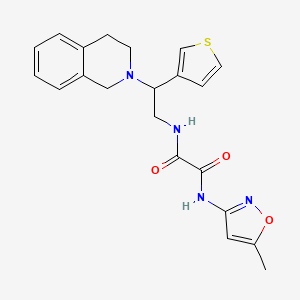
N-(2-(dimethylamino)ethyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)ethyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22F2N4O2 and its molecular weight is 400.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines and benzo[b][1,6]naphthyridin-(5H)ones, which include compounds similar to the given chemical structure, has shown significant cytotoxic activity against various cancer cell lines. These compounds have been synthesized and tested for their ability to inhibit the growth of murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives exhibited potent cytotoxicity, with IC50 values less than 10 nM, indicating their potential as effective anticancer agents (Deady et al., 2003); (Deady et al., 2005).
Antipsychotic Potential
Compounds with a similar structural framework have been investigated for their antipsychotic-like properties in behavioral animal tests. Interestingly, these studies found that certain derivatives did not interact with dopamine receptors, which is a common mechanism of action for clinically available antipsychotic agents. This unique property suggests a potential for developing new antipsychotic medications with possibly fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).
Antioxidant, Antitumor, and Antimicrobial Activities
The research also extends to the evaluation of antioxidant, antitumor, and antimicrobial activities of pyrazolopyridine derivatives. These compounds have shown promising results in inhibiting the proliferation of cancer cell lines and possess significant antioxidant properties. The antimicrobial activity against Gram-positive, Gram-negative bacteria, and antifungal activity has been demonstrated, highlighting the compound's versatility in biomedical research (El‐Borai et al., 2013).
Anticancer Efficacy and Pharmacokinetics
Further studies on analogues of N-(2-(dimethylamino)ethyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, such as SN 28049, have revealed their curative activity against colon-38 adenocarcinoma in mice. The pharmacokinetic parameters, including plasma concentration, elimination half-life, volume of distribution, and plasma clearance, have been meticulously analyzed to understand the compound's behavior in biological systems and optimize its anticancer efficacy (Lukka et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2/c1-26(2)12-11-24-21(28)20-19(29-14-15-3-5-16(22)6-4-15)13-27(25-20)18-9-7-17(23)8-10-18/h3-10,13H,11-12,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJZHTRZJZJVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)

![N,N'-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)
![Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2420588.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate](/img/structure/B2420590.png)



![3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2420597.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2420599.png)
![2-Pyrazol-1-yl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2420600.png)

